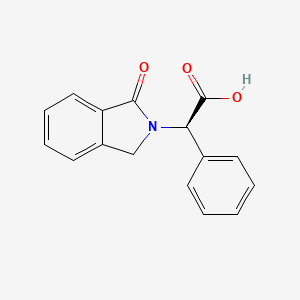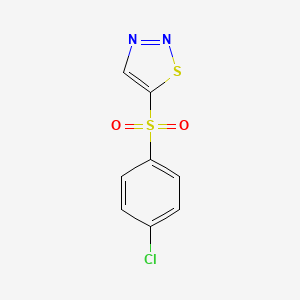
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C8H5ClN2O2S2. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by the presence of a 4-chlorophenyl group attached to a 1,2,3-thiadiazole ring, which is further connected to a sulfone group.
Preparation Methods
The synthesis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by various amines to yield the final sulfonamide derivatives . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride intermediate reacts with different amines in acetonitrile at room temperature in the presence of triethylamine, which acts as an acid scavenger for the liberated hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The primary products formed from these reactions are sulfonamide derivatives, which have been shown to possess significant biological activity.
Scientific Research Applications
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its antiviral properties, particularly against the tobacco mosaic virus.
Medicine: Sulfonamide derivatives of this compound have shown potential as antiviral and antifungal agents.
Industry: It is used in the development of new materials and agrochemicals due to its diverse reactivity and biological properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives of this compound have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The incorporation of sulfonamides into the 1,3,4-thiadiazole ring enhances its biological activity, making it effective against certain viruses and fungi .
Comparison with Similar Compounds
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone can be compared with other similar compounds, such as:
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: This compound also contains a thiadiazole ring but differs in the position of the chlorine atom and the presence of an amine group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This intermediate in the synthesis of the sulfone compound has a thiol group instead of a sulfone group.
The uniqueness of this compound lies in its sulfone group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFSHOAGNNVHJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)
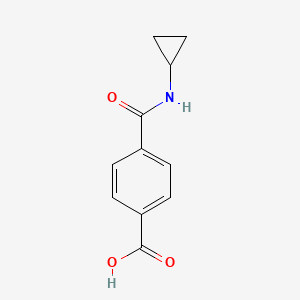
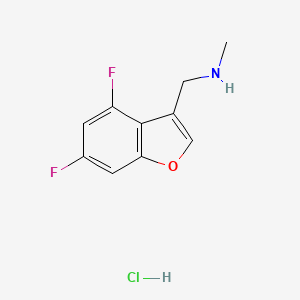
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)
![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)
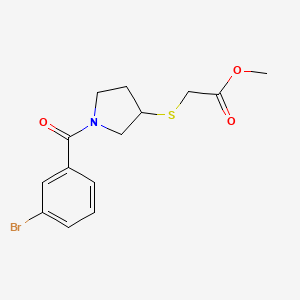
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2355866.png)
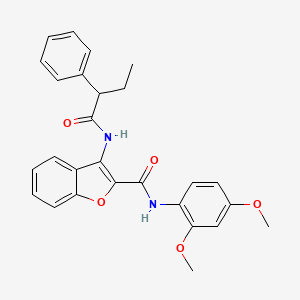

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)
![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)
